SNAP 94847
Overview
Description
Scientific Research Applications
SNAP 94847 has several scientific research applications:
Neuropharmacology: It is used to study the role of MCHR1 in regulating food intake and mood. .
Behavioral Science: The compound is used in experiments to understand the behavioral effects of MCHR1 antagonism, including its impact on feeding behavior and anxiety-related responses
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for mood disorders and obesity
Mechanism of Action
Target of Action
The primary target of this compound is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a significant role in the modulation of food intake and mood .
Mode of Action
This compound acts as an antagonist to the MCHR1 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the normal function of MCHR1, thereby modulating the effects of the Melanin-Concentrating Hormone (MCH).
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to food intake and mood regulation . By antagonizing the MCHR1 receptor, the compound can influence these pathways and potentially alter feeding behavior and mood states.
Pharmacokinetics
The compound has been administered orally in both acute and chronic dosing regimens in experimental settings , suggesting it has suitable bioavailability for these routes of administration.
Result of Action
The compound has shown efficacy in mouse models predictive of antidepressant/anxiolytic-like activity . Specifically, both acute and chronic administration of the compound resulted in a significant increase in the time spent in the light compartment of a light/dark box, indicating an anxiolytic-like effect . Additionally, the compound stimulated the proliferation of progenitors in the dentate gyrus .
Preparation Methods
The synthesis of SNAP 94847 involves several steps. The key synthetic route includes the formation of the piperidine ring, followed by the attachment of the 3,4-difluorophenoxybenzyl group and the final coupling with 2-methylpropanamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
SNAP 94847 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Comparison with Similar Compounds
SNAP 94847 is unique compared to other MCHR1 antagonists due to its specific chemical structure and high selectivity for MCHR1. Similar compounds include:
ATC0065: Another MCHR1 antagonist with a different chemical structure.
ATC0175: Known for its distinct binding affinity and pharmacokinetic properties.
GW3430: A compound with similar applications but different molecular targets and pathways
Properties
IUPAC Name |
N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLZFUVIKCGATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028550 | |
Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487051-12-7 | |
Record name | N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487051-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 487051-12-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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